

Spectroscopic Profile of 1-(2-Bromoethyl)piperazine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-bromoethyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectral data for the free base, this guide primarily focuses on the more extensively characterized dihydrobromide salt. The information herein is intended to support research and development activities by providing detailed spectroscopic tables, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1-(2-bromoethyl)piperazine** and its dihydrobromide salt. This data is crucial for the identification and characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of **1-(2-Bromoethyl)piperazine** Dihydrobromide



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ Н	~3.8 - 4.2	m	-	H-2', H-6', H-3', H-5' (piperazine ring protons)
¹ H	~3.7	t	~6.5	-CH2-Br
¹ H	~3.5	t	~6.5	-CH ₂ -N-
13 C	~58.5	-	-	-CH2-Br
13 C	~52.0	-	-	C-2', C-6' (piperazine ring)
13 C	~48.5	-	-	-CH ₂ -N-
13 C	~42.0	-	-	C-3', C-5' (piperazine ring)

Note: Data is based on typical values for similar piperazine derivatives and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data of 1-(2-Bromoethyl)piperazine

**Frequency (cm ⁻¹) **	Intensity	Vibrational Mode
~2940	Strong	C-H stretch (aliphatic)
~2820	Medium	C-H stretch (aliphatic)
~1450	Medium	C-H bend (scissoring)
~1150	Strong	C-N stretch
~660	Strong	C-Br stretch

Note: This data is predicted based on the functional groups present in the molecule. The vapor phase IR spectrum is noted to be available in spectral databases.[1]



Table 3: Mass Spectrometry (MS) Data of 1-(2-Bromoethyl)piperazine

m/z	Relative Intensity (%)	Proposed Fragment
192/194	[M]+/ [M+2]+	Molecular ion peak (presence of Bromine)
113	High	[M - Br]+
85	High	[Piperazine-CH ₂]+
56	High	[C ₄ H ₈] ⁺ (from piperazine ring fragmentation)

Note: Fragmentation pattern is predicted based on the structure. GC-MS data is indicated to be available in spectral databases.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the techniques cited.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- ¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment

Spectral Width: 0-12 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds







Number of Scans: 16-64

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

• Pulse Program: Proton-decoupled pulse sequence

Spectral Width: 0-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Place a portion of the mixture into a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition (FT-IR):

∘ Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

 A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

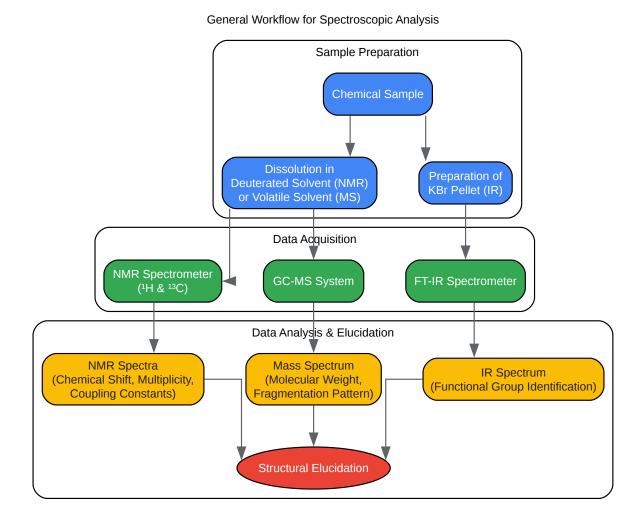


- 3. Mass Spectrometry (GC-MS)
- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Gas Chromatography (GC) Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-550
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.





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Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of **1-(2-bromoethyl)piperazine**. For definitive structural confirmation, it is recommended to acquire and interpret the full spectral data for the specific sample under investigation.

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References

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